![molecular formula C23H30N4O3 B246566 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone, also known as CPI-1189, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPI-1189 belongs to the class of benzimidazole derivatives and has been found to exhibit several pharmacological properties, including anti-inflammatory, anti-tumor, and anti-cancer activities.
Wirkmechanismus
The exact mechanism of action of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is not fully understood. However, it is believed that 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone exerts its pharmacological effects by modulating the activity of several signaling pathways, including the NF-κB and MAPK pathways. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has also been found to inhibit the activity of the transcription factor STAT3, which is known to play a crucial role in tumor growth and metastasis.
Biochemical and Physiological Effects:
1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been found to exhibit several biochemical and physiological effects. In vitro studies have reported that 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone inhibits the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has also been found to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of leukocytes to the site of inflammation. In addition, 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is its potent anti-inflammatory and anti-tumor activities. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been found to exhibit these activities at low concentrations, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is its complex synthesis process, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
Several future directions for the research on 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone can be identified. First, further studies are needed to elucidate the exact mechanism of action of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone. Second, studies are needed to evaluate the efficacy of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone in animal models of inflammation and cancer. Third, the potential toxicity and side effects of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone need to be investigated in preclinical studies. Finally, the development of novel synthetic routes for the synthesis of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone may help to overcome the limitations associated with its complex synthesis process.
Conclusion:
In conclusion, 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a synthetic compound that exhibits potent anti-inflammatory and anti-tumor activities. The synthesis of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a complex process that involves several steps. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases. The exact mechanism of action of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is not fully understood, but it is believed to modulate the activity of several signaling pathways. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines and the induction of apoptosis in cancer cells. Further research is needed to fully understand the potential therapeutic applications of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone.
Synthesemethoden
The synthesis of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a complex process that involves several steps. The first step involves the condensation of 2-aminobenzimidazole with 2-chloroethyl morpholine to form 1-(2-chloroethyl)-2-(4-morpholinyl)-1H-benzimidazole. This intermediate is then reacted with cyclohexyl isocyanate to form the final product, 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases. Several studies have reported that 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells.
Eigenschaften
Molekularformel |
C23H30N4O3 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
1-cyclohexyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H30N4O3/c28-21-14-17(15-26(21)18-6-2-1-3-7-18)23-24-19-8-4-5-9-20(19)27(23)16-22(29)25-10-12-30-13-11-25/h4-5,8-9,17-18H,1-3,6-7,10-16H2 |
InChI-Schlüssel |
IMHKDXINMLZRGL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5 |
Kanonische SMILES |
C1CCC(CC1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)
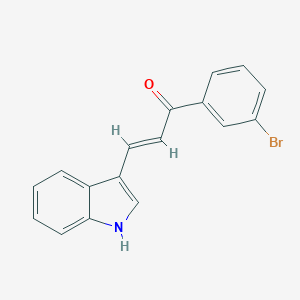
![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
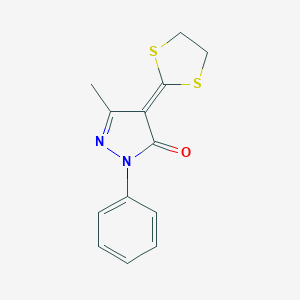
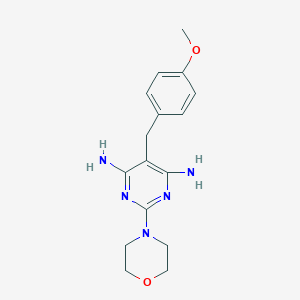
![Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246505.png)
![6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246506.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone](/img/structure/B246508.png)
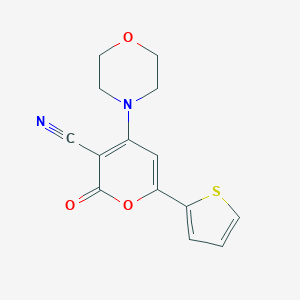
![8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246527.png)
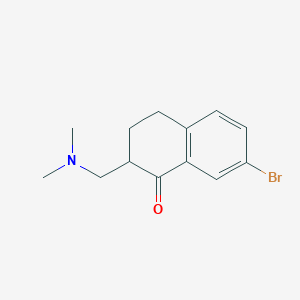
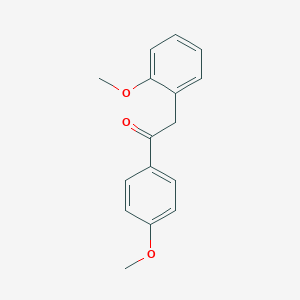
![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246539.png)